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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B2816535 Get Quote

BRD0705 demonstrates potent inhibition of GSK3α with significant selectivity over GSK3β and

the broader human kinome.

Potency Against GSK3 Isoforms
The inhibitory activity of BRD0705 has been quantified through both biochemical (IC50) and

cell-based (Kd) assays.

Parameter Target Value Assay Type

IC50 GSK3α 66 nM Cell-free biochemical

IC50 GSK3β 515 nM Cell-free biochemical

Kd GSK3α 4.8 µM
Cell-based

(NanoBRET)

Data sourced from references[3][4][5][6][7].

Kinome Selectivity Profile
BRD0705 exhibits excellent selectivity when screened against a wide panel of kinases. The

next most potently inhibited kinases belong to the CDK family, but with significantly higher IC50

values, demonstrating a wide selectivity window.[1][5][6]
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Target Kinase IC50 Value (µM) Selectivity Fold (vs. GSK3α)

GSK3α 0.066 1x

GSK3β 0.515 ~8x

CDK2 6.87 ~104x

CDK5 9.20 ~139x

CDK3 9.74 ~148x

Selectivity panel data from a screen of 311 human kinases.[1][5][6]

Key Experimental Protocols
The characterization of BRD0705 involves several standard and specialized assays to

determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay is used to measure the concentration of BRD0705 required to inhibit

50% of GSK3α or GSK3β enzymatic activity.

Principle: A purified recombinant kinase (GSK3α or GSK3β) is incubated with a specific

substrate and ATP. The inhibitor (BRD0705) is added at varying concentrations. The rate of

substrate phosphorylation is measured, typically via luminescence, fluorescence, or

radioactivity, to determine the IC50 value.

Protocol Outline:

Reagent Preparation: Recombinant human GSK3α or GSK3β, a suitable substrate (e.g., a

synthetic peptide like GS-2), and ATP are prepared in an assay buffer.

Compound Dilution: BRD0705 is serially diluted to create a range of concentrations for the

dose-response curve.

Kinase Reaction: The kinase, substrate, and inhibitor are combined in the wells of a

microplate and incubated at a controlled temperature (e.g., 30°C). The reaction is initiated
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by the addition of ATP.

Signal Detection: After a set incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified. For example, in ADP-Glo™ Kinase Assays, the

amount of ADP produced is measured via a luciferase-based reaction, where light output

is inversely proportional to kinase inhibition.

Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration,

and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

Workflow: In Vitro Kinase IC50 Assay
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Workflow for a typical in vitro kinase inhibition assay.

Western Immunoblotting for Phospho-Protein Analysis
This method is used to assess the functional selectivity of BRD0705 within cells by measuring

the phosphorylation status of GSK3α and GSK3β.

Principle: Cells are treated with BRD0705, and cell lysates are collected. Proteins are

separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies
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specific to the phosphorylated forms of GSK3α (p-GSK3α Tyr279) and GSK3β (p-GSK3β

Tyr216), as well as total protein levels for normalization.

Protocol Outline:

Cell Treatment: AML cell lines (e.g., U937) are treated with DMSO (vehicle control) or

varying concentrations of BRD0705 (e.g., 10-40 µM) for specified time points (e.g., 2-24

hours).[5][6]

Lysis: Cells are harvested and lysed to extract total protein.

Protein Quantification: Protein concentration is determined using a standard method (e.g.,

BCA assay).

Electrophoresis & Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel

for separation, followed by transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3, and a loading control (e.g.,

vinculin). Following washes, the membrane is incubated with a secondary antibody

conjugated to an enzyme (e.g., HRP).

Detection: A chemiluminescent substrate is added, and the signal is captured. A reduction

in the p-GSK3α signal without a corresponding decrease in the p-GSK3β signal indicates

selective intracellular activity.[5][6]

β-Catenin TCF/LEF Luciferase Reporter Assay
A key feature of BRD0705 is its ability to inhibit GSK3α without activating the Wnt/β-catenin

pathway, a common liability of dual GSK3 inhibitors.[1] This assay quantifies that effect.

Principle: This cell-based assay uses a reporter gene (luciferase) under the control of a

promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the

presence of stabilized β-catenin, TCF/LEF transcription factors are activated, driving

luciferase expression.

Protocol Outline:
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Transfection: Cells (e.g., AML cell lines) are transfected with a TCF/LEF luciferase reporter

plasmid.

Treatment: Transfected cells are treated with BRD0705, a known Wnt activator (positive

control), or vehicle (negative control).

Lysis & Assay: After incubation, cells are lysed, and a luciferase substrate is added.

Measurement: The resulting luminescence is measured with a luminometer. Lack of an

increase in luminescence in BRD0705-treated cells indicates that the inhibitor does not

cause the nuclear accumulation of β-catenin.[6]

Signaling Pathways and Mechanism of Action
GSK3 is a constitutively active kinase involved in numerous signaling pathways.[8] The

selective inhibition of GSK3α by BRD0705 is therapeutically relevant, particularly in the context

of Acute Myeloid Leukemia (AML), as it decouples kinase inhibition from the activation of the

Wnt/β-catenin pathway.[1]

The Wnt/β-Catenin Pathway
In the absence of a Wnt signal, GSK3 (both α and β isoforms) is part of a "destruction complex"

that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9]

Inhibition of both GSK3 paralogs leads to β-catenin stabilization, nuclear translocation, and

transcription of Wnt target genes, which can have neoplastic effects.[1] BRD0705's ~8-fold

selectivity for GSK3α is sufficient to inhibit its function without fully blocking the redundant

activity of GSK3β in the destruction complex, thus avoiding β-catenin stabilization.[1]
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Wnt Pathway OFF Dual GSK3 Inhibition BRD0705: Selective GSK3α Inhibition

GSK3α

Destruction
Complex

GSK3β

β-catenin

P

Degradation

GSK3α

Inhibited

GSK3β

Inhibited

β-catenin

Nucleus

Wnt Target
Gene Transcription

GSK3α

Inhibited

Destruction
Complex

GSK3β

Active

β-catenin

P (by GSK3β)

Degradation

Click to download full resolution via product page

Effect of GSK3 inhibition on the Wnt/β-catenin pathway.

Therapeutic Implications in AML
In acute myeloid leukemia, GSK3α has been identified as a therapeutic target.[1] The selective

inhibition of GSK3α by BRD0705 has been shown to induce differentiation, reduce stemness-

related gene expression, and impair colony formation in AML cell lines and primary patient

samples.[1][3] Crucially, these anti-leukemic effects are achieved without impacting the growth

of normal hematopoietic cells and without the toxicity concerns associated with β-catenin

stabilization.[1][3] In mouse models of AML, BRD0705 treatment impaired leukemia initiation

and led to prolonged survival.[3][4]
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Logical Relationship: BRD0705 Selectivity & Outcome
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Selectivity of BRD0705 leads to therapeutic effect while avoiding toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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